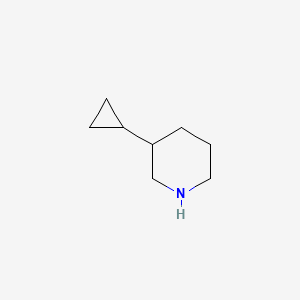

2-(5-环丙基-1,2,4-噁二唑-3-基)哌啶盐酸盐

描述

The compound “2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride” has a CAS Number of 1311318-20-3 and a molecular weight of 229.71 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C10H15N3O.ClH/c1-2-6-11-8 (3-1)9-12-10 (14-13-9)7-4-5-7;/h7-8,11H,1-6H2;1H . This indicates the presence of a cyclopropyl group, an oxadiazol group, and a piperidine group in the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature .科学研究应用

Anti-Infective Agents

The 1,2,4-oxadiazole moiety has been extensively studied for its potential as an anti-infective agent. Compounds with this structure have shown activity against a range of infectious diseases, including tuberculosis, malaria, and various nosocomial infections . The ability to act against resistant microorganisms makes this class of compounds particularly valuable in the development of new therapeutic agents.

Anticancer Activity

Oxadiazoles have been identified as promising scaffolds for anticancer drug development. They exhibit a broad spectrum of biological activities, and specific derivatives have been evaluated for their efficacy against cancer cell lines . The versatility of the oxadiazole ring allows for the synthesis of compounds with potential for selective toxicity towards cancer cells while sparing normal cells.

Antimalarial Activity

Derivatives of 1,2,4-oxadiazoles have been shown to possess significant antimalarial activity. These compounds have been tested against various strains of Plasmodium falciparum, with some showing better efficacy than standard treatments like quinine . This highlights the potential of oxadiazole derivatives in contributing to the fight against malaria.

Antimicrobial Properties

The antimicrobial properties of oxadiazoles extend to antibacterial, antifungal, and antimycobacterial activities. This makes them valuable candidates for the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Anti-inflammatory and Analgesic Effects

Oxadiazole derivatives have been explored for their anti-inflammatory and analgesic properties. These compounds can be designed to target specific inflammatory pathways, offering potential for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) .

Enzyme Inhibition

The structural diversity of oxadiazoles allows for the creation of enzyme inhibitors, such as tyrosine kinase inhibitors and cathepsin K inhibitors. These are important targets in various diseases, including cancer and osteoporosis .

Antidiabetic Potential

Some oxadiazole derivatives have shown promise as antidiabetic agents. Their ability to modulate blood glucose levels and improve insulin sensitivity could be harnessed to develop new treatments for diabetes .

Antiviral Applications

The antiviral potential of oxadiazoles has been recognized, with research indicating activity against viruses such as SARS-CoV-2. This suggests that oxadiazole derivatives could be used in the development of antiviral drugs for emerging infectious diseases .

安全和危害

The compound has been classified under GHS07. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

作用机制

Target of action

They have also been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Mode of action

The mode of action of 1,2,4-oxadiazoles can vary depending on the specific compound and its targets. Some may inhibit enzyme activity, while others may interact with cellular receptors or other targets .

Biochemical pathways

The affected pathways will depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular biochemical pathway, it could inhibit that pathway and affect downstream processes .

Result of action

The molecular and cellular effects of the compound’s action will depend on its specific targets and mode of action. For example, if the compound inhibits an enzyme, it could lead to decreased production of a particular metabolite .

属性

IUPAC Name |

5-cyclopropyl-3-piperidin-2-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c1-2-6-11-8(3-1)9-12-10(14-13-9)7-4-5-7;/h7-8,11H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYGHAVVPFIQMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NOC(=N2)C3CC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride | |

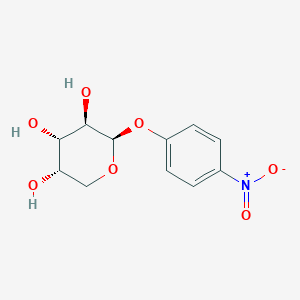

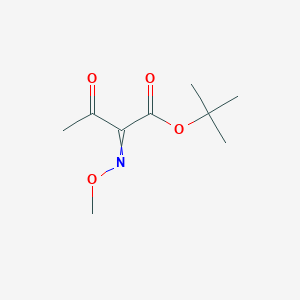

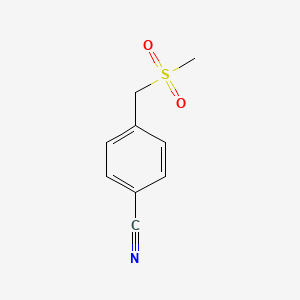

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B1422803.png)

![1-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1422808.png)